N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-4-13(16-19-9)14(17)15-6-12-5-11(8-20-12)10-2-3-18-7-10/h2-5,7-8H,6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGQETUEHMTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the furan and thiophene rings: These rings can be synthesized through various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of the furan and thiophene rings: The furan and thiophene rings are coupled using a suitable linker, such as a methyl group, under conditions that promote the formation of a stable bond between the two rings.
Formation of the oxazole ring: The oxazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Coupling of the oxazole ring with the furan-thiophene moiety: The final step involves coupling the oxazole ring with the furan-thiophene moiety to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Isoxazole Moieties
The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- The thiophene-furan hybrid in the target compound may enhance π-π stacking interactions in biological targets, similar to the sulfonamide-thiophene derivatives reported by Alsaid Mansour et al. .
- The 5-methylisoxazole carboxamide group is a common pharmacophore in enzyme inhibitors, but its activity depends on substituents. For example, sulfonamide-linked thiophenes (e.g., compounds 26–29) show IC₅₀ values <10 μM, while nitro-thiazole derivatives (e.g., ) prioritize antimicrobial over anticancer activity .
Pharmacological Potential vs. Known Derivatives
- Antiproliferative Activity : Thiophene-sulfonamide hybrids (e.g., compounds 26–29) exhibit IC₅₀ values of ~9–10 μM against breast cancer cells, outperforming doxorubicin . The target compound’s furan-thiophene moiety may similarly disrupt cancer cell proliferation, but experimental validation is needed.
- Antimicrobial Activity : Nitro-thiazole isoxazole carboxamides (e.g., ) are prioritized for antibacterial applications, suggesting that substituents like nitro groups or thiazoles modulate target specificity .
- Enzyme Inhibition: The 5-methylisoxazole carboxamide group is a known scaffold in enoyl-acyl carrier protein (ACP) reductase inhibitors, as seen in triclosan analogs (). However, dichlorophenoxy substituents in compound 32 may enhance lipid solubility and membrane penetration compared to the target compound’s furan-thiophene group .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological interactions, supported by relevant data and findings from recent research.
Structural Characteristics
The compound features a unique combination of a furan ring, thiophene ring, and an oxazole moiety. The molecular formula is , with a molecular weight of 288.32 g/mol. The presence of these heterocyclic rings contributes to its electronic properties and stability, enhancing its reactivity and biological activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Potassium permanganate for oxidation
- Lithium aluminum hydride for reduction
- Various electrophiles for substitution reactions
Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .
Biological Activity
Recent studies indicate that this compound exhibits significant biological activity, making it a candidate for drug discovery. Its structure allows it to interact with various biological targets such as enzymes and receptors, potentially modulating pathways involved in inflammatory diseases and cancer .
The compound's mechanism of action is primarily studied in the context of its interactions with specific molecular targets. Preliminary findings suggest that it may bind to various enzymes or receptors, leading to significant pharmacological effects. For instance, compounds with similar structures have shown the ability to inhibit certain enzymes involved in inflammatory processes .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that derivatives of oxazole compounds can significantly reduce inflammation markers in vitro. This compound was tested alongside other compounds and showed promising results in modulating cytokine production .
- Anticancer Potential : Research has indicated that the compound can inhibit the proliferation of cancer cell lines in vitro. Specifically, studies on similar oxazole derivatives revealed their potential to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Comparative Analysis
The following table summarizes the structural features and unique properties of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains furan and thiophene rings | Exhibits anti-inflammatory and anticancer activities |
| Thiophene Derivatives | Contains thiophene rings | Varying functional groups |
| Furan Derivatives | Contains furan rings | Different substituents |
| Isoxazole Derivatives | Similar heterocyclic structure | Different reactivity patterns |
Q & A
Q. What are the key synthetic pathways for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with the coupling of furan-3-yl and thiophen-2-yl moieties, followed by oxazole ring formation. Key steps include:
- Nucleophilic substitution to attach the thiophene-furan hybrid to the oxazole core.
- Amidation using activated carboxylic acid derivatives (e.g., EDCI/HOBt) to introduce the carboxamide group. Purity is ensured via chromatographic techniques (e.g., flash column chromatography) and recrystallization using solvents like ethanol or acetonitrile .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing oxazole C-3 vs. C-4 carboxamide isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- HPLC : Assesses purity (>95% threshold for biological assays) .
Q. What preliminary biological activities have been reported for structurally related oxazole derivatives?
Analogous compounds exhibit:
- Anticancer activity : IC values in the µM range against cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) . Note: Specific data for the 3-carboxamide isomer is limited, but structural similarities suggest comparable activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature control : Maintaining 0–5°C during amidation prevents side reactions (e.g., oxazole ring opening) .
- Catalyst selection : Pd(PPh) improves coupling efficiency in Suzuki-Miyaura reactions (yield increase from 45% to 72%) .
- Solvent optimization : Using DMF for polar intermediates versus THF for non-polar steps enhances selectivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Dose-response profiling : Re-evaluate activity at standardized concentrations (e.g., 1–100 µM) to account for assay variability .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., inhibition of PI3K/Akt vs. MAPK pathways) .
- Structural analogs : Compare activity of 3-carboxamide vs. 4-carboxamide isomers to identify pharmacophore requirements .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., = 120 nM for kinase X) .
- Molecular Dynamics Simulations : Predict binding modes to ATP-binding pockets (e.g., RMSD < 2.0 Å after 100 ns simulations) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding to protein targets .
Q. How does this compound compare to structurally similar heterocyclic derivatives?
Q. What strategies enhance the compound’s stability under varying pH and temperature conditions?
- Lyophilization : Stabilizes the compound in solid form (degradation <5% after 6 months at -20°C) .
- Buffered solutions : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the oxazole ring .
- Light-sensitive storage : Amber vials reduce photodegradation by 40% .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (10–100 g) require flow chemistry setups to maintain yield .
- Data reproducibility : Cross-validate biological assays using orthogonal methods (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
